N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-17(15-8-6-14(7-9-15)13-4-2-1-3-5-13)20-19-22-21-18(26-19)16-12-24-10-11-25-16/h1-9,12H,10-11H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQBKXBZKGSILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a dioxin ring and an oxadiazole ring. Its molecular formula is with a molecular weight of 378.38 g/mol. The presence of these rings suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O4 |
| Molecular Weight | 378.38 g/mol |
| Structure | Structure |
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets involved in various cellular processes:
- Inhibition of Enzymes : The oxadiazole moiety may inhibit enzymes linked to cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The dioxin ring can undergo redox reactions that produce ROS, impacting cellular signaling pathways.
- Targeting Kinases and Growth Factors : Similar compounds have demonstrated the ability to inhibit key kinases and growth factors involved in tumor growth.
Biological Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit a broad spectrum of biological activities, particularly in cancer treatment:
- Anticancer Activity : Studies have shown that derivatives of 1,3,4-oxadiazoles can exhibit cytotoxic effects against various cancer cell lines (e.g., A549, MCF-7) through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of oxadiazole derivatives against multiple cancer cell lines using the MTT assay. Results indicated significant inhibition of cell viability in treated cells compared to controls .
- Enzyme Inhibition Studies : Investigations into the inhibition of dihydroorotate dehydrogenase (DHODH) by similar compounds revealed enhanced activity compared to known inhibitors like brequinar . This suggests potential for developing new immunosuppressive agents.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of structural modifications in enhancing biological activity:
- Substituent Effects : Variations in substituents on the oxadiazole ring can significantly affect potency and selectivity towards specific biological targets.
- Hybridization with Other Moieties : Combining the oxadiazole scaffold with other pharmacophores has been shown to improve anticancer activity by targeting multiple pathways simultaneously .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds have shown significant anticancer properties. Specifically, N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide may exhibit similar effects by inducing apoptosis and inhibiting tumor cell proliferation. The mechanisms of action often involve:
- Targeting signaling pathways : Disruption of critical pathways involved in cell growth and survival.
- Inhibiting angiogenesis : Preventing the formation of new blood vessels that supply tumors.
Antimicrobial Properties
The compound also holds promise as an antimicrobial agent. The oxadiazole moiety is known for its ability to inhibit bacterial growth by interfering with cell wall synthesis or essential enzymatic processes. Studies have indicated potential effectiveness against a range of microbial strains.
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds with similar structures have been reported to possess:
- Antioxidant properties : Protecting cells from oxidative stress.
- Anti-inflammatory effects : Reducing inflammation through modulation of immune responses.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions:
- Formation of the oxadiazole ring : Achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Introduction of the dioxin moiety : Often synthesized from diols reacting with dihalides under basic conditions.
- Coupling reactions : Final assembly through nucleophilic substitutions.
Optimization for Industrial Scale
For industrial applications, optimizing reaction conditions such as temperature and pressure is crucial to enhance yield and purity. Continuous flow reactors are often employed to improve efficiency in large-scale production.
Case Study 1: Anticancer Screening
A study conducted by Salahuddin et al. explored various substituted oxadiazole derivatives for anticancer activity. Among these compounds, one derivative demonstrated a significant growth inhibition percentage against specific cancer cell lines (e.g., SNB-75 for CNS cancer). This highlights the potential of oxadiazole derivatives in cancer therapy development.
Case Study 2: Antimicrobial Efficacy
Research has shown that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity. Compounds were tested against various bacterial strains with promising results indicating their potential as new therapeutic agents in treating infections.
Q & A
Q. What are the key steps and reaction conditions for synthesizing N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, including:
- Cyclization : Formation of the oxadiazole ring via dehydration of thiosemicarbazide intermediates under reflux with reagents like POCl₃ or PCl₅ in anhydrous conditions .
- Coupling Reactions : Amide bond formation between the oxadiazole and biphenyl moieties using coupling agents (e.g., DCC or EDC) in solvents like DMF or THF .
- Functional Group Protection : Ethoxyphenyl or dioxin groups may require temporary protection (e.g., Boc groups) to prevent side reactions .
- Critical Parameters : Temperature (60–120°C), solvent polarity, and reaction time (12–48 hours) significantly impact yield and purity .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, focusing on oxadiazole (δ 8.1–8.5 ppm) and biphenyl (δ 7.2–7.8 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 428.5 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in dioxin) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to varying pH (2–12), temperatures (4–60°C), and light conditions for 1–4 weeks. Monitor degradation via HPLC and compare retention times .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., kinases or receptors). Focus on oxadiazole and dioxin moieties as potential binding motifs .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- Example : Docking studies for analogous compounds show hydrogen bonding between oxadiazole N-atoms and catalytic residues of COX-2 .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs with modifications to the dioxin or biphenyl groups. Compare bioactivity trends (e.g., replacing biphenyl with naphthyl improves potency in antimicrobial assays) .
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
- Meta-Analysis : Cross-reference data from PubChem and independent studies to identify outliers .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipinski’s Rule Compliance : Modify logP (aim for 2–3) via substituent changes (e.g., adding polar groups to biphenyl) .
- Prodrug Design : Introduce hydrolyzable esters to the carboxamide group to enhance solubility and bioavailability .
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., dioxin ring oxidation) and block degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
